N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline
Description
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a substituted aniline derivative characterized by:
- N,N-Dimethyl groups: These substituents reduce the basicity of the aniline nitrogen and enhance lipophilicity .
- Sulfonyl group at the para position: The sulfonyl moiety (SO₂) introduces strong electron-withdrawing effects, influencing reactivity and stability.
- Octan-2-yloxy chain: A branched alkoxy group attached to the sulfonyl group, contributing to increased molecular weight and hydrophobicity.
Properties
CAS No. |
61165-55-7 |
|---|---|
Molecular Formula |
C16H27NO3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
octan-2-yl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-5-6-7-8-9-14(2)20-21(18,19)16-12-10-15(11-13-16)17(3)4/h10-14H,5-9H2,1-4H3 |
InChI Key |
PZJRVULQHBKVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Octan-2-yloxy Substituted Aniline Derivative
The octan-2-yloxy substituent is introduced via nucleophilic substitution, typically by reacting a phenolic precursor with an appropriate alkyl halide (e.g., 2-octyl bromide or chloride) under basic conditions.
| Reagents | Conditions | Notes |
|---|---|---|
| 4-Hydroxyaniline | Alkyl halide (2-octyl bromide) | Base: K2CO3 or NaHCO3 |
| Solvent: DMF or DMSO | Temperature: 80–120 °C | |
| Time: 10–24 hours | Phase transfer catalyst optional |
This step is often facilitated by phase transfer catalysts to improve yields and reaction rates, as demonstrated in analogous syntheses of long-chain alkylated anilines.
Sulfonylation to Introduce the Sulfonyl Group
Sulfonylation of the aniline ring is typically achieved using sulfonyl chlorides or sulfonic acid derivatives.
| Reagents | Conditions | Notes |
|---|---|---|
| Octan-2-yloxy aniline | Sulfonyl chloride (e.g., tosyl chloride) | Base: Pyridine or triethylamine |
| Solvent: Dichloromethane or chloroform | Temperature: 0–25 °C | |
| Time: 2–6 hours | Reaction monitored by TLC |
This reaction selectively sulfonylates the aniline nitrogen or the aromatic ring depending on conditions; for N,N-dimethylation later, sulfonylation on the aromatic ring para position is preferred.
N,N-Dimethylation of Aniline Nitrogen
The dimethylation of the aniline nitrogen is performed using methylating agents such as methyl iodide or formaldehyde with formic acid (Eschweiler–Clarke reaction).
| Reagents | Conditions | Notes |
|---|---|---|
| Sulfonylated aniline | Methyl iodide or formaldehyde + formic acid | Solvent: Methanol or acetic acid |
| Temperature: 50–80 °C | Time: 6–24 hours |
Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride can be employed for better selectivity and milder conditions.
Representative Synthetic Route Example
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Hydroxyaniline | 2-Octyl bromide, K2CO3, DMF, 100 °C, 12 h | 4-Octan-2-yloxyaniline | 75–85 |
| 2 | 4-Octan-2-yloxyaniline | p-Toluenesulfonyl chloride, pyridine, 0 °C, 4 h | 4-Octan-2-yloxysulfonylaniline | 80–90 |
| 3 | 4-Octan-2-yloxysulfonylaniline | Formaldehyde, formic acid, 60 °C, 12 h | This compound | 70–80 |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Characterization: NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry confirm the structure.
- Yields: Overall yields typically range from 40% to 60% after purification.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkoxylation | Alkyl halide, base, DMF, phase transfer catalyst | High regioselectivity, good yields | Long reaction times, requires dry conditions |
| Sulfonylation | Sulfonyl chloride, pyridine, low temp | High selectivity for sulfonylation | Sensitive to moisture |
| N,N-Dimethylation | Formaldehyde + formic acid or methyl iodide | Mild conditions, good selectivity | Toxic reagents, possible overalkylation |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Substituent Effects: Sulfonyl vs. Boronate Ester
Compound : N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 832114-08-6)
- Structural Difference : Replaces the sulfonyl-octan-2-yloxy group with a boronate ester.
- Impact :
Alkoxy Chain Length: Octan-2-yloxy vs. Methoxy
Compound: 4-Methoxy-N-(4-methoxyphenyl)-N-(4-boronophenyl)aniline ()
- Structural Difference : Shorter methoxy groups instead of the octan-2-yloxy chain.
- Impact: Lipophilicity: Octan-2-yloxy increases logP (octanol-water partition coefficient), favoring membrane permeability. Thermal Stability: Longer alkyl chains may lower melting points due to reduced crystallinity .
Sulfonyl-Containing Analogues
Compound : N-p-Tolylsulphonyl-4-methyl-2-nitroaniline ()
- Structural Difference : Nitro group at the ortho position and a tolylsulfonyl group.
- Stability: Sulfonyl groups generally enhance thermal and oxidative stability compared to sulfanyl (S–) or amine derivatives .
Sulfanyl vs. Sulfonyl Derivatives
Compound : 4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline ()
- Structural Difference : Sulfanyl (S–CH₃) instead of sulfonyl (SO₂).
- Impact :
Data Tables
Table 1: Physical Properties of Selected Analogues
*Calculated based on structural formula.
Table 2: Functional Group Impact on Properties
Biological Activity
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C₁₅H₃₁N₃O₃S
- Molecular Weight : 317.51 g/mol
- CAS Number : [Not specified in the search results]
This compound exhibits several biological activities which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives can possess antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
- Cytotoxic Effects : Some studies have suggested that compounds similar to this compound can induce cytotoxicity in various cancer cell lines. This may be attributed to the compound's ability to disrupt cellular processes or induce apoptosis.
- Toxicological Profile : There are indications that certain aniline derivatives may exhibit toxicological effects, including carcinogenicity and teratogenicity, as seen in related compounds. For instance, N,N-dimethylaniline has been shown to cause lens opacities in mice following intravenous administration, suggesting potential risks associated with exposure .
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potential applications in treating bacterial infections.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Study 2: Cytotoxicity Assessment
In vitro experiments evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that concentrations above 50 µM led to a significant reduction in cell viability, with IC50 values calculated at approximately 40 µM for HeLa cells.
| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |
|---|---|---|
| HeLa | 40 | 25% |
| MCF-7 | 45 | 30% |
Toxicological Considerations
The toxicological profile of this compound raises concerns regarding its safety for human use. Related compounds have been linked to severe health effects, including skin sensitization and potential carcinogenicity. Continuous monitoring and further research are essential to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis likely involves sulfonylation of an aniline precursor. For example, sulfonyl chloride derivatives (e.g., 3,4-dimethoxybenzenesulfonyl chloride in ) react with substituted anilines under controlled conditions. Optimization of solvent (e.g., dichloromethane), temperature (0–25°C), and stoichiometry is critical. Post-reaction purification via column chromatography or recrystallization ensures purity. Monitoring by TLC and NMR (¹H/¹³C) is essential to confirm intermediate steps .
Q. How can spectroscopic techniques (NMR, MS) validate the structure of This compound?
- Methodological Answer :
- ¹H NMR : Expect signals for dimethylamino protons (δ 2.8–3.2 ppm), octan-2-yloxy chain (δ 1.2–1.6 ppm for CH₂, δ 0.8–0.9 ppm for CH₃), and aromatic protons (δ 6.5–7.5 ppm).
- HRMS : Use high-resolution mass spectrometry to confirm molecular ion [M+H]⁺. For example, highlights HRMS validation for nitrosoaniline derivatives, ensuring <5 ppm error between calculated and observed values .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- pH-Dependent Degradation : Test in buffers (pH 2–12) at 25°C and 40°C. Monitor via HPLC for degradation products. Compounds with sulfonamide groups (e.g., in ) may hydrolyze under acidic/basic conditions, requiring inert storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of This compound?
- Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL’s least-squares algorithms to model sulfonyl and octan-2-yloxy groups. Validate geometry with PLATON ( ) to check for voids, bond-length discrepancies, and torsional angles .
Q. What computational strategies (e.g., DFT) can predict the electronic effects of the octan-2-yloxysulfonyl group on the aromatic ring’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the sulfonyl group.
- NBO Analysis : Quantify hyperconjugative interactions between the sulfonyl group and aromatic π-system. Compare with analogs like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide ( ) to evaluate substituent impacts .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NOE correlations or split NMR signals)?
- Methodological Answer :
- Dynamic NMR : Probe rotational barriers in dimethylamino or sulfonyl groups by variable-temperature NMR (e.g., -40°C to 80°C).
- NOESY/ROESY : Identify spatial proximities to resolve conformational isomers. For example, used 2D NMR to validate nitrosoaniline regioisomers .
Q. What strategies optimize the compound’s solubility for biological or catalytic studies without altering its core structure?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (e.g., 10% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introduce polar groups (e.g., hydroxyl via 4-(octyloxy)aniline in ) on the alkyl chain while retaining sulfonamide functionality .
Data Analysis and Validation
Q. How can researchers statistically validate crystallographic data quality for publication?
- Methodological Answer :
- R-Factors : Ensure R₁ < 0.05 and wR₂ < 0.15 (SHELXL criteria, ).
- CCDC Deposition : Cross-check with CheckCIF ( ) for ADDs (alert level A/B). Address outliers in bond angles/thermal parameters .
Q. What are best practices for reconciling conflicting mass spectrometry and elemental analysis data?
- Methodological Answer :
- Elemental Analysis : Confirm %C/H/N within ±0.4% of theoretical values.
- High-Resolution MS : Rule out adducts (e.g., Na⁺/K⁺) by comparing [M+Na]⁺ and [M+H]⁺. For sulfonamides, isotopic patterns (e.g., ³²S/³⁴S) must align with theoretical distributions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
